![molecular formula C23H22ClNO3 B12590568 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide CAS No. 648922-79-6](/img/structure/B12590568.png)
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Cloro-2-hidroxi-N-[3-(2-fenilbutoxi)fenil]benzamida típicamente involucra la reacción del ácido 5-cloro-2-hidroxibenzoico con 3-(2-fenilbutoxi)anilina bajo condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Los pasos de purificación, como la recristalización o la cromatografía, se emplean para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-2-hidroxi-N-[3-(2-fenilbutoxi)fenil]benzamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: El átomo de cloro puede sustituirse con otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como hidróxido de sodio (NaOH) o amoníaco (NH3) en soluciones acuosas o alcohólicas.
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas.
Sustitución: Formación de benzamidas sustituidas.
4. Aplicaciones en Investigación Científica
5-Cloro-2-hidroxi-N-[3-(2-fenilbutoxi)fenil]benzamida tiene varias aplicaciones en investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por su posible uso en el tratamiento de infecciones bacterianas y como agente antiinflamatorio.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and as an anti-inflammatory agent.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-2-hidroxi-N-[3-(2-fenilbutoxi)fenil]benzamida implica su interacción con dianas moleculares específicas. El compuesto puede inhibir la actividad de ciertas enzimas o proteínas, lo que lleva a sus efectos antimicrobianos o antiinflamatorios. Las vías moleculares y las dianas exactas todavía están bajo investigación, pero se cree que interfiere con la síntesis de la pared celular bacteriana o la función de las proteínas .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Cloro-2-hidroxi-N-fenilbenzamida
- 2-Hidroxi-N-[3-(2-fenilbutoxi)fenil]benzamida
- 5-Cloro-2-metoxi-N-[3-(2-fenilbutoxi)fenil]benzamida
Comparación
5-Cloro-2-hidroxi-N-[3-(2-fenilbutoxi)fenil]benzamida es único debido a la presencia de ambos grupos cloro e hidroxilo, que contribuyen a su reactividad química y actividad biológica distintas. En comparación con sus análogos, este compuesto puede exhibir propiedades antimicrobianas mejoradas y diferentes perfiles farmacocinéticos .
Propiedades
Número CAS |
648922-79-6 |
|---|---|
Fórmula molecular |
C23H22ClNO3 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22ClNO3/c1-2-16(17-7-4-3-5-8-17)15-28-20-10-6-9-19(14-20)25-23(27)21-13-18(24)11-12-22(21)26/h3-14,16,26H,2,15H2,1H3,(H,25,27) |
Clave InChI |
KMTJEFAFVAWXJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


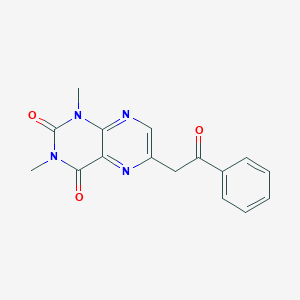
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
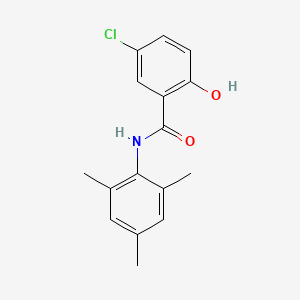
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
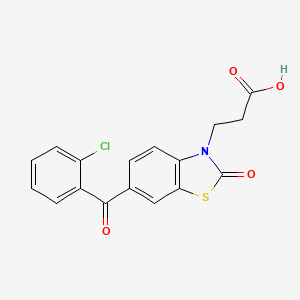
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)

![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
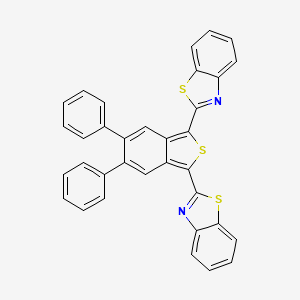
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
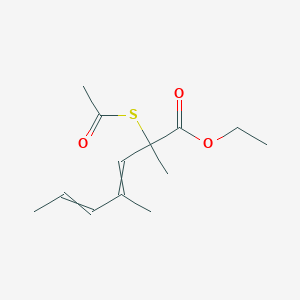
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
